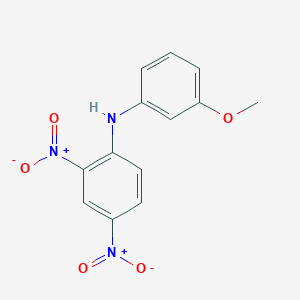

N-(3-methoxyphenyl)-2,4-dinitroaniline

Descripción

N-(3-Methoxyphenyl)-2,4-dinitroaniline (CAS: 964-79-4) is a nitroaromatic compound with the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.24 g/mol . Its structure consists of a 2,4-dinitroaniline backbone substituted with a 3-methoxyphenyl group. This compound is synthesized via nucleophilic aromatic substitution, often starting from 2,4-dinitrochlorobenzene and 3-methoxyaniline . Its applications span medicinal chemistry, materials science, and agrochemical research, with notable roles in enzyme-targeted therapies and nanotechnology .

Propiedades

Número CAS |

14038-09-6 |

|---|---|

Fórmula molecular |

C13H11N3O5 |

Peso molecular |

289.24 g/mol |

Nombre IUPAC |

N-(3-methoxyphenyl)-2,4-dinitroaniline |

InChI |

InChI=1S/C13H11N3O5/c1-21-11-4-2-3-9(7-11)14-12-6-5-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |

Clave InChI |

WQUJWAFXGOBBCX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

2,4-Dinitro-3'-methoxydiphenylamine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the aniline ring significantly influences solubility, stability, and electronic properties. Key analogs include:

*BHBANA: N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline

Key Observations :

- Methoxy vs.

- Positional Isomerism : The 4-methoxy isomer () exhibits distinct NMR shifts (¹H: δ 8.5–6.8 ppm; ¹³C: δ 160–110 ppm) compared to the 3-methoxy derivative, reflecting electronic differences .

- Bulkier Substituents : BHBANA’s larger substituents reduce solubility but enhance biofilm inhibition, suggesting a trade-off between hydrophobicity and biological activity .

Enzyme-Targeted Therapies

- Nitroreductase Activation : N-(3-Methoxyphenyl)-2,4-dinitroaniline derivatives are explored as prodrugs in cancer therapy, leveraging nitroreductase enzymes (e.g., Ssap-NtrB) for selective activation. This contrasts with CB1954 (a clinical prodrug activated by NfsB), where methoxy substituents may alter enzyme affinity .

- Tubulin Binding : Dinitroanilines like 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline bind plant/protozoan tubulin, disrupting microtubule dynamics. The 3-methoxy group in N-(3-methoxyphenyl)-2,4-dinitroaniline may enhance binding through hydrogen bonding, though data are preliminary .

Antimicrobial and Anti-Biofilm Activity

- BHBANA inhibits Pseudomonas aeruginosa biofilms (MIC: 12.5 µg/mL) by disrupting quorum sensing, whereas simpler analogs like N-(3-methoxyphenyl)-2,4-dinitroaniline lack reported anti-biofilm data .

- Schiff base derivatives (e.g., SB3: N-(4-N,N-dimethylaminobenzal)-2,4-dinitroaniline) show corrosion inhibition (efficiency: ~75% in HCl), suggesting nitro groups enhance adsorption on metal surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.